Barium manganese oxide (BaMnO3)

Description

Barium manganese oxide (BaMnO₃) belongs to the family of complex oxides with the general formula ABO₃, where A is an alkaline earth metal (Ba, Sr, Ca) and B is a transition metal (Mn, Fe, Co). BaMnO₃ crystallizes in a hexagonal 2L polytype structure, characterized by alternating layers of face-sharing MnO₆ octahedra and Ba²⁺ ions . This structural arrangement contrasts with cubic perovskite structures (e.g., CaMnO₃) and intermediate polytypes (e.g., 4L SrMnO₃), leading to distinct magnetic and catalytic properties. The Mn³⁺ oxidation state in BaMnO₃ enables mixed exchange interactions, making it relevant for applications in catalysis, magnetic materials, and energy storage .

Properties

CAS No. |

12230-80-7 |

|---|---|

Molecular Formula |

BaMnO3 |

Molecular Weight |

240.26 g/mol |

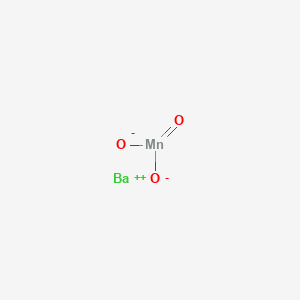

IUPAC Name |

barium(2+);dioxido(oxo)manganese |

InChI |

InChI=1S/Ba.Mn.3O/q+2;;;2*-1 |

InChI Key |

WBYBBYXHPDBWJL-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Mn](=O)[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Barium manganese oxide can be synthesized using several methods, including the sol-gel method, solid-state reaction, and hydrothermal synthesis. One common approach involves the sol-gel method, where barium nitrate and manganese nitrate are dissolved in water, followed by the addition of a chelating agent such as citric acid. The solution is then heated to form a gel, which is subsequently dried and calcined at high temperatures (600-850°C) to obtain BaMnO3 .

Another method involves the solid-state reaction, where barium carbonate and manganese dioxide are mixed and heated at high temperatures (above 1000°C) to form BaMnO3 . The hydrothermal synthesis method involves reacting barium hydroxide and manganese oxide in an autoclave at elevated temperatures and pressures to produce BaMnO3 .

Industrial Production Methods

Industrial production of barium manganese oxide typically involves large-scale solid-state reactions due to their simplicity and cost-effectiveness. The raw materials, such as barium carbonate and manganese dioxide, are mixed in stoichiometric ratios and heated in rotary kilns or furnaces at high temperatures to produce BaMnO3 .

Chemical Reactions Analysis

Types of Reactions

Barium manganese oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a powerful oxidant and is commonly used in organic synthesis for the oxidation of alcohols, thiols, and aromatic amines .

Common Reagents and Conditions

Oxidation Reactions: Barium manganese oxide is used to oxidize alcohols to carbonyl compounds, diols to lactones, and thiols to disulfides.

Reduction Reactions: Barium manganese oxide can be reduced by hydrogen or carbon monoxide at high temperatures to form lower oxidation state manganese oxides.

Substitution Reactions: Barium manganese oxide can undergo substitution reactions with various ligands, leading to the formation of mixed-metal oxides and other complex compounds.

Major Products Formed

The major products formed from the reactions involving barium manganese oxide include carbonyl compounds, lactones, disulfides, and various mixed-metal oxides .

Scientific Research Applications

Catalytic Applications

1.1 Catalysts for Gasoline Particle Filters

BaMnO3 has been investigated as a catalyst for gasoline particle filters (GPFs). Modified BaMnO3-based catalysts exhibit promising catalytic activity for the oxidation of nitrogen oxides (NO to NO2) and soot oxidation. Research indicates that the incorporation of copper into the BaMnO3 structure enhances its catalytic properties by promoting the formation of oxygen vacancies, which are crucial for catalytic activity. The study demonstrated that catalysts with varying copper content showed different levels of activity in soot oxidation, with higher copper content leading to improved CO2 selectivity during soot removal processes .

1.2 NOx Reduction and Diesel Soot Removal

Another significant application of BaMnO3 is in the reduction of nitrogen oxides (NOx) and diesel soot removal. The perovskite structure allows for effective catalytic activity under various conditions. Studies have shown that BaMnO3-based catalysts can effectively facilitate NO oxidation and assist in diesel soot removal when combined with other metal oxides. The ability to modify the electronic structure through doping further enhances their performance in these reactions .

Energy Storage

2.1 Supercapacitors

BaMnO3 has been explored as a material for supercapacitors due to its high electrical conductivity and specific capacitance. The compound's layered structure allows for efficient ion transport, making it suitable for energy storage applications. Research indicates that BaMnO3 can achieve high capacitance values when used as an electrode material, thus contributing to the development of advanced energy storage devices .

2.2 Fuel Cells

In fuel cell technology, BaMnO3 serves as a promising cathode material due to its favorable electrochemical properties. Its ability to facilitate oxygen reduction reactions (ORR) is critical for improving fuel cell efficiency. Studies have shown that surface reduced manganese states within BaMnO3 enhance its ORR activity, making it a candidate for next-generation fuel cells .

Magnetic Materials

3.1 Antiferromagnetic Properties

BaMnO3 exhibits antiferromagnetic characteristics, which are essential for various electronic applications. Its magnetic properties stem from the Mn–O–Mn superexchange interactions within its structure. Research into its magnetic behavior has implications for spintronic devices and magnetic sensors .

Sensor Technology

4.1 Gas Sensors

The sensitivity of BaMnO3 to various gases makes it suitable for sensor applications. Its catalytic properties allow it to detect gases such as carbon monoxide (CO) and nitrogen dioxide (NO2) effectively. The material's response can be tuned through doping and structural modifications, enhancing its applicability in environmental monitoring and safety systems .

Data Summary Table

Mechanism of Action

The mechanism by which barium manganese oxide exerts its effects is primarily through its redox properties. The manganese ions in BaMnO3 can exist in multiple oxidation states, allowing the compound to participate in various redox reactions. The presence of Mn3+ and Mn4+ on the surface of BaMnO3 contributes to its catalytic activity, particularly in oxidation reactions . The compound’s perovskite structure also plays a crucial role in its electronic and magnetic properties, enabling its use in spintronic devices .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key Insights :

- BaMnO₃’s face-sharing octahedra promote direct Mn-Mn exchange (Jᴅ), competing with superexchange (J₁, J₂) in corner-sharing systems like CaMnO₃ .

- SrMnO₃’s 4L structure bridges hexagonal and cubic symmetries, offering a unique magnetic topology .

- BaMnO₄ (Mn⁶⁺) is structurally distinct, with isolated tetrahedra, and is used as an oxidizing agent .

Magnetic Properties

Key Insights :

- BaMnO₃’s lower Néel temperature (~100 K) compared to SrMnO₃ (~350 K) reflects weaker exchange interactions in its hexagonal structure .

- LaMnO₃ exhibits ferromagnetism when doped (e.g., La₁₋ₓSrₓMnO₃), contrasting with BaMnO₃’s intrinsic AFM behavior .

Catalytic Performance

NO Decomposition Activity ():

Key Insights :

- BaMnO₃’s catalytic efficiency improves with CeO₂ mixing due to thermal activation of interfacial sites .

- LaMnO₃-based catalysts outperform BaMnO₃ in hydrocarbon oxidation, attributed to flexible Mn³⁺/Mn⁴⁺ redox pairs .

Key Insights :

- BaMnO₃’s hexagonal structure is less suited for ion-conduction applications compared to cubic perovskites like CaMnO₃.

- BaMnO₄’s high oxidation state (Mn⁶⁺) makes it valuable in chemical synthesis and water treatment .

Biological Activity

Barium manganese oxide (BaMnO3) is a perovskite compound that has garnered attention due to its unique properties and potential applications in various fields, including catalysis, electronics, and environmental remediation. This article explores the biological activity of BaMnO3, focusing on its catalytic properties, interactions with biological systems, and potential therapeutic applications.

1. Structure and Properties

BaMnO3 exhibits a perovskite structure characterized by a three-dimensional network of corner-sharing octahedra formed by manganese and oxygen atoms, with barium cations occupying the interstitial sites. This structure contributes to its notable electronic and magnetic properties, making it a candidate for various applications.

2. Catalytic Activity

2.1. Catalytic Mechanisms

BaMnO3 has been extensively studied for its catalytic activity in oxidation reactions, particularly in the context of environmental applications such as soot oxidation and NOx removal. The catalytic performance is influenced by the oxidation states of manganese (Mn), specifically Mn(III) and Mn(IV), which play crucial roles in redox reactions.

- Soot Oxidation : BaMnO3 catalysts have shown effectiveness in oxidizing soot particles at elevated temperatures. The presence of oxygen vacancies enhances the mobility of lattice oxygen, facilitating the oxidation process .

- NOx Reduction : Studies indicate that BaMnO3 can catalyze the conversion of NO to NO2 effectively, with varying performance depending on the synthesis method and calcination temperature used .

Table 1: Catalytic Performance of BaMnO3

| Catalyst | Reaction Type | Temperature Range (°C) | Conversion Efficiency (%) |

|---|---|---|---|

| BaMnO3 | Soot Oxidation | 600 - 800 | High |

| Cu-doped BaMnO3 | NO to NO2 Conversion | 400 - 600 | Moderate |

3. Biological Interactions

3.1. Toxicity Studies

The biological activity of BaMnO3 also encompasses its interactions with biological systems. While it shows promise in certain applications, studies have raised concerns regarding its toxicity:

- Cellular Impact : Research indicates that exposure to BaMnO3 may lead to oxidative stress in cells, primarily due to the release of reactive oxygen species (ROS). This effect is linked to its catalytic properties, which can inadvertently affect cellular health .

- Animal Models : In vivo studies have shown that high doses of BaMnO3 can lead to adverse effects in animal models, including inflammation and organ toxicity. These findings highlight the need for careful evaluation before considering therapeutic applications .

4. Potential Therapeutic Applications

Despite concerns regarding toxicity, BaMnO3's unique properties suggest potential therapeutic applications:

- Antimicrobial Activity : Some studies suggest that BaMnO3 may possess antimicrobial properties due to its ability to generate ROS upon interaction with biological membranes . This characteristic could be harnessed for developing new antimicrobial agents.

- Drug Delivery Systems : The structural properties of BaMnO3 could be utilized in drug delivery systems where controlled release mechanisms are required. Its compatibility with various drugs needs further investigation.

5. Case Studies

Case Study 1: Soot Oxidation Performance

A recent study evaluated the performance of BaMnO3 as a catalyst for soot oxidation in diesel engines. The results demonstrated that the catalyst effectively reduced particulate matter emissions by over 60% under optimal conditions, showcasing its environmental benefits .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted on rats exposed to varying concentrations of BaMnO3. The study revealed dose-dependent toxicity, with significant oxidative stress markers observed at higher concentrations, emphasizing the need for regulatory guidelines .

Q & A

Q. What synthesis methods are effective for producing BaMnO₃ with controlled crystal phases?

- Methodological Answer : BaMnO₃ synthesis requires precise control of precursors, calcination temperature, and doping agents. Sol-gel methods using citric acid as a chelating agent yield hexagonal phases, while ultrasonic synthesis with barium acetate and manganese nitrate precursors produces nanostructures (e.g., nanorods or nanosheets) . Calcination above 950°C promotes pure polytype phases, whereas lower temperatures (600–850°C) result in mixed hexagonal/polytype structures . X-ray diffraction (XRD) is critical for phase identification, with hexagonal phases showing peaks at ~31.4° (110) and ~25.8° (101), while polytype phases appear at ~30.9° (110) .

Q. What characterization techniques are essential for analyzing BaMnO₃ nanostructures?

- Methodological Answer : Key techniques include:

- XRD : Identifies crystal phases and lattice parameters (e.g., hexagonal vs. polytype) .

- SEM/TEM : Reveals morphology (e.g., nanorods, nanosheets) and particle size distribution .

- UV-vis spectroscopy : Determines optical bandgap (~2.75 eV for catalytic applications) .

- EDS/FT-IR : Confirms stoichiometry and surface functional groups .

Q. How does calcination temperature affect the crystal phase composition of BaMnO₃?

- Methodological Answer : Lower calcination temperatures (<700°C) favor hexagonal phases with residual impurities (e.g., BaCO₃). At 950°C, polytype phases dominate, though trace hexagonal phases may persist . The Williamson–Hall method can correlate crystallite size (27–40 nm) with lattice strain induced by temperature .

Q. How can phase impurities in BaMnO₃ synthesis be identified and mitigated?

- Methodological Answer : Impurities like BaCO₃ or CuO are detected via XRD peak analysis at ~24° (BaCO₃) or ~35–38° (CuO). Mitigation strategies include:

- Using carbon-free precursors to avoid interference with polytype formation .

- Increasing calcination temperature to ≥950°C to enhance phase purity .

Q. What distinguishes BaMnO₃ from other manganese-based oxides like BaMnO₄?

- Methodological Answer : BaMnO₃ contains Mn⁴⁺ in a perovskite structure (ABO₃), while BaMnO₄ (barium manganate) features Mn⁶⁺ in a tetrahedral coordination. The latter is synthesized via high-temperature solid-state reactions with KMnO₄, whereas BaMnO₃ requires controlled calcination and doping .

Advanced Research Questions

Q. How does copper doping influence the structural and catalytic properties of BaMnO₃ in soot oxidation?

- Methodological Answer : Cu doping (e.g., BaMn₀.₇Cu₀.₃O₃) modifies MnO₆ octahedral ordering, promoting polytype phases at >700°C . Catalytic soot oxidation efficiency correlates with Cu dispersion: amorphous CuO nanoparticles (at 600°C) enhance redox activity, while lattice-incorporated Cu (at 850°C) improves thermal stability and oxygen mobility .

Q. What role do surface manganese oxidation states play in the oxygen reduction reaction (ORR) activity of BaMnO₃?

- Methodological Answer : Surface Mn³⁺/Mn⁴⁺ redox couples, identified via electron energy loss spectroscopy (EELS), enhance ORR activity by facilitating oxygen adsorption and dissociation. Bulk Mn⁴⁺ stabilizes the perovskite structure, while surface Mn³⁺ defects act as active sites . Surface engineering (e.g., carbon doping) increases conductivity and reduces overpotential by 120 mV compared to undoped BaMnO₃ .

Q. What mechanistic insights explain BaMnO₃’s efficiency in CO₂ conversion to dimethylformamide (DMF)?

- Methodological Answer : Sn(IV)-doped BaMnO₃ nanoparticles activate CO₂ via Lewis acid-base interactions, while H₂ dissociation occurs on Mn⁴⁺-O sites. At 100°C and 5 MPa (CO₂:H₂ = 1:1), DMF yields reach 92% due to synergistic effects between Mn redox cycles and Sn⁴⁺-stabilized intermediates . In-situ DRIFTS can track formate and carbamate intermediates during catalysis.

Q. How does carbon doping alter the electrochemical performance of BaMnO₃ compared to Pt-based catalysts?

- Methodological Answer : 5% carbon-doped BaMnO₃ achieves current densities of 4.2 mA/cm² at 0.8 V (vs. RHE), comparable to Pt/C (4.5 mA/cm²). Carbon enhances electron transfer and stabilizes surface Mn³⁺ states, reducing charge-transfer resistance by 30% . However, long-term stability requires passivation layers to prevent Mn leaching.

Q. What in-situ techniques are recommended for probing dynamic structural changes in BaMnO₃ under operational conditions?

- Methodological Answer :

- In-situ XRD : Monitors phase transitions (hexagonal → polytype) during thermal cycling .

- X-ray absorption spectroscopy (XAS) : Tracks Mn oxidation state changes during redox reactions .

- Environmental TEM : Visualizes surface reconstruction under gaseous reactants (e.g., CO, O₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.